molecular formula C25H25N5O2 B6562913 8-(3,3-diphenylpropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 1021212-66-7

8-(3,3-diphenylpropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6562913
CAS No.: 1021212-66-7
M. Wt: 427.5 g/mol
InChI Key: GRWPAAAAMZSZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines, including natural substances like caffeine, adenine, and guanine, have a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. For instance, the carbonyl groups might undergo nucleophilic addition reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like carbonyl might increase its solubility in polar solvents .

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific toxicological studies. It’s important to handle all new compounds with care and use appropriate personal protective equipment .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for better activity or selectivity .

Properties

IUPAC Name

6-(3,3-diphenylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-16-17(2)30-21-22(28(3)25(32)27-23(21)31)26-24(30)29(16)15-14-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-15H2,1-3H3,(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWPAAAAMZSZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC(C4=CC=CC=C4)C5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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